tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate: is a chemical compound with the molecular formula C13H24BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a cyclobutyl ring, and a bromoethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
The synthesis of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves the reactivity of its bromoethyl group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles, leading to the modification of proteins and enzymes. The carbamate group can also interact with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound lacks the cyclobutyl ring, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: This compound has a bromomethyl group instead of a bromoethyl group, affecting its reactivity and the types of reactions it can undergo
Properties
Molecular Formula |
C12H22BrNO2 |
---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-bromoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9H2,1-3H3,(H,14,15) |
InChI Key |
JTSFBUUKWIUUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCBr |
Origin of Product |
United States |
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